molecular formula C6H11BrO2 B2967023 2-Bromo-1-(oxolan-3-yl)ethanol CAS No. 1592401-32-5

2-Bromo-1-(oxolan-3-yl)ethanol

Cat. No.: B2967023
CAS No.: 1592401-32-5
M. Wt: 195.056
InChI Key: IXUBWZIYFWKBBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-(oxolan-3-yl)ethanol is an organic compound with the molecular formula C6H11BrO2. It is also known by its IUPAC name, 2-bromo-1-(tetrahydrofuran-3-yl)ethan-1-ol . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a tetrahydrofuran ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(oxolan-3-yl)ethanol can be synthesized through various methods. One common approach involves the bromination of 1-(oxolan-3-yl)ethanol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions . The reaction typically requires an inert atmosphere and a solvent like dichloromethane to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(oxolan-3-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: 1-(oxolan-3-yl)ethanol.

Scientific Research Applications

2-Bromo-1-(oxolan-3-yl)ethanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(oxolan-3-yl)ethanol involves its reactivity due to the presence of the bromine atom and hydroxyl group. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the hydroxyl group can participate in hydrogen bonding and oxidation-reduction reactions. These functional groups enable the compound to interact with various molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(oxolan-3-yl)ethanol is unique due to the combination of the bromine atom, hydroxyl group, and tetrahydrofuran ring. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and various research applications .

Properties

IUPAC Name

2-bromo-1-(oxolan-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c7-3-6(8)5-1-2-9-4-5/h5-6,8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUBWZIYFWKBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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